molecular formula C15H16N4O5 B5911849 6-oxo-N'-(3,4,5-trimethoxybenzylidene)-1,6-dihydro-3-pyridazinecarbohydrazide

6-oxo-N'-(3,4,5-trimethoxybenzylidene)-1,6-dihydro-3-pyridazinecarbohydrazide

Cat. No.: B5911849
M. Wt: 332.31 g/mol
InChI Key: JWWYNXMWSGJWBE-PXNMLYILSA-N
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Description

6-oxo-N’-(3,4,5-trimethoxybenzylidene)-1,6-dihydro-3-pyridazinecarbohydrazide is a synthetic organic compound known for its potential applications in medicinal chemistry and pharmacology. This compound features a pyridazine ring, a hydrazide group, and a trimethoxybenzylidene moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-N’-(3,4,5-trimethoxybenzylidene)-1,6-dihydro-3-pyridazinecarbohydrazide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Introduction of the Hydrazide Group: The hydrazide group is introduced by reacting the pyridazine derivative with hydrazine hydrate or similar reagents.

    Formation of the Benzylidene Moiety: The final step involves the condensation of the hydrazide derivative with 3,4,5-trimethoxybenzaldehyde under reflux conditions in the presence of an acid catalyst, such as acetic acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-oxo-N’-(3,4,5-trimethoxybenzylidene)-1,6-dihydro-3-pyridazinecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    6-oxo-N’-(3,4,5-trimethoxybenzylidene)-1,6-dihydro-3-pyridazinecarbohydrazide: shares structural similarities with other pyridazine derivatives and hydrazide compounds.

    Pyridazinecarbohydrazides: These compounds have similar core structures but may differ in their substituents, leading to variations in their chemical and biological properties.

Uniqueness

  • The presence of the 3,4,5-trimethoxybenzylidene moiety distinguishes this compound from other pyridazine derivatives, potentially enhancing its biological activity and specificity.
  • Its unique combination of functional groups allows for diverse chemical reactivity and potential applications in various fields.

Properties

IUPAC Name

6-oxo-N-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O5/c1-22-11-6-9(7-12(23-2)14(11)24-3)8-16-19-15(21)10-4-5-13(20)18-17-10/h4-8H,1-3H3,(H,18,20)(H,19,21)/b16-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWYNXMWSGJWBE-PXNMLYILSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=NNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N\NC(=O)C2=NNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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